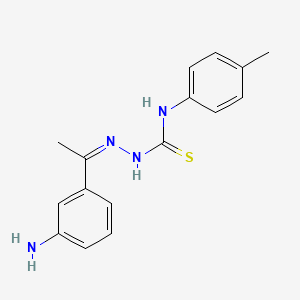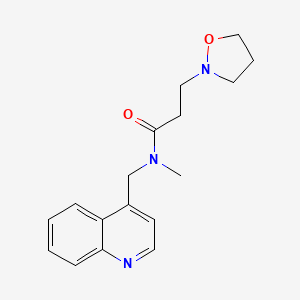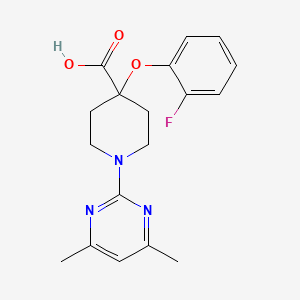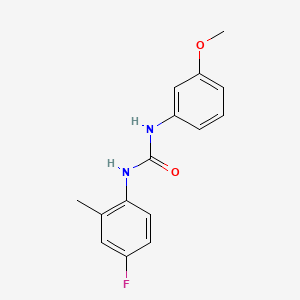
N-(4-fluoro-2-methylphenyl)-N'-(3-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluoro-2-methylphenyl)-N'-(3-methoxyphenyl)urea, also known as FMU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of urea and has shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In
Wirkmechanismus
The mechanism of action of N-(4-fluoro-2-methylphenyl)-N'-(3-methoxyphenyl)urea is not fully understood. However, it has been proposed that N-(4-fluoro-2-methylphenyl)-N'-(3-methoxyphenyl)urea exerts its biological activities by inhibiting specific enzymes and signaling pathways. For example, N-(4-fluoro-2-methylphenyl)-N'-(3-methoxyphenyl)urea has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation. It has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the immune response and inflammation.
Biochemical and Physiological Effects:
N-(4-fluoro-2-methylphenyl)-N'-(3-methoxyphenyl)urea has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines and chemokines, and reduce the expression of adhesion molecules in endothelial cells. N-(4-fluoro-2-methylphenyl)-N'-(3-methoxyphenyl)urea has also been found to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes in cells, suggesting that it may possess antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluoro-2-methylphenyl)-N'-(3-methoxyphenyl)urea has several advantages for lab experiments. It is a stable and easily synthesized compound that can be purified to high levels of purity. It has been extensively studied for its biological activities, making it a well-characterized compound. However, N-(4-fluoro-2-methylphenyl)-N'-(3-methoxyphenyl)urea also has some limitations. It has poor solubility in water, which can limit its use in certain experiments. Additionally, the mechanism of action of N-(4-fluoro-2-methylphenyl)-N'-(3-methoxyphenyl)urea is not fully understood, which can make it difficult to interpret some experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-(4-fluoro-2-methylphenyl)-N'-(3-methoxyphenyl)urea. One potential direction is the development of N-(4-fluoro-2-methylphenyl)-N'-(3-methoxyphenyl)urea derivatives with improved solubility and potency. Another direction is the investigation of the mechanism of action of N-(4-fluoro-2-methylphenyl)-N'-(3-methoxyphenyl)urea, which may provide insights into its biological activities and potential therapeutic applications. Additionally, the use of N-(4-fluoro-2-methylphenyl)-N'-(3-methoxyphenyl)urea in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects. Overall, the study of N-(4-fluoro-2-methylphenyl)-N'-(3-methoxyphenyl)urea has the potential to lead to the development of novel therapeutic agents for the treatment of cancer, inflammation, and viral infections.
Synthesemethoden
The synthesis of N-(4-fluoro-2-methylphenyl)-N'-(3-methoxyphenyl)urea involves the reaction between 4-fluoro-2-methylaniline and 3-methoxyphenyl isocyanate in the presence of a catalyst. The reaction results in the formation of N-(4-fluoro-2-methylphenyl)-N'-(3-methoxyphenyl)urea as a white crystalline powder. The purity of the compound can be improved through recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
N-(4-fluoro-2-methylphenyl)-N'-(3-methoxyphenyl)urea has been extensively studied for its potential applications in scientific research. It has been found to possess various biological activities, including antitumor, anti-inflammatory, and antiviral properties. N-(4-fluoro-2-methylphenyl)-N'-(3-methoxyphenyl)urea has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines and chemokines. Additionally, N-(4-fluoro-2-methylphenyl)-N'-(3-methoxyphenyl)urea has been shown to possess antiviral activity against herpes simplex virus type 1 and 2.
Eigenschaften
IUPAC Name |
1-(4-fluoro-2-methylphenyl)-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-10-8-11(16)6-7-14(10)18-15(19)17-12-4-3-5-13(9-12)20-2/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUWUZDWESJNRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)NC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N'-1,2-propanediylbis[3-(3-chlorophenyl)acrylamide]](/img/structure/B5399656.png)
![4-{[5-hydroxy-3-methyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylene}-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5399663.png)
![5-[(2,4-dichlorophenoxy)methyl]-1-phenyl-1H-tetrazole](/img/structure/B5399669.png)
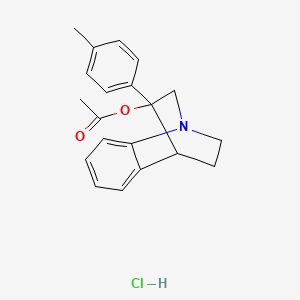
![2-(diethylamino)-8-ethyl-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5399695.png)
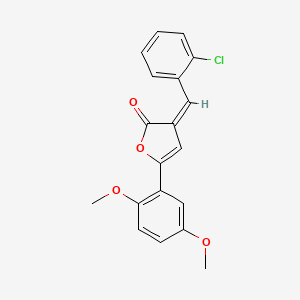
![N~1~-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5399727.png)

![N-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]nicotinamide](/img/structure/B5399733.png)
![2-methyl-1-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}-1,4-diazepan-5-one](/img/structure/B5399741.png)
